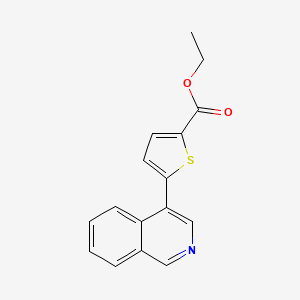

Ethyl 5-(Isoquinolin-4-yl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-isoquinolin-4-ylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c1-2-19-16(18)15-8-7-14(20-15)13-10-17-9-11-5-3-4-6-12(11)13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNVARJGUVVVGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 5-(Isoquinolin-4-yl)thiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.

Industry: It is utilized in the development of new materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which Ethyl 5-(Isoquinolin-4-yl)thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Comparison

Thiophene-2-carboxylate esters are a versatile class of compounds with diverse substituents influencing their physicochemical and biological profiles. Below is a structural comparison of Ethyl 5-(Isoquinolin-4-yl)thiophene-2-carboxylate with key analogs:

Key Observations :

- Electron-Withdrawing Groups : Compounds like 74 (Cl, CN) and 3 (Cl, NCS) exhibit enhanced cytotoxicity, likely due to improved electrophilicity and membrane permeability .

- Hydrogen-Bonding Moieties: Carbamoyl (76b, 77) and isoquinoline (target compound) groups may facilitate interactions with biological targets .

- Planar Structures: Styryl (74) and isoquinoline (target compound) substituents promote π-π stacking, critical for DNA intercalation or kinase inhibition .

Anticancer Activity

- Compound 74 : Demonstrated potent activity against MCF-7 (breast) , NCI-H460 (lung) , and SF-268 (CNS) cancer cells, with IC₅₀ values lower than doxorubicin in some assays. The 4-chlorostyryl group contributes to its selectivity .

- Compound 76b : Active against the same cell lines, with the 4-methoxyphenylcarbamoyl group enhancing solubility and target affinity .

Antimicrobial Activity

- Compounds 3 and 4 (): Exhibited moderate antibacterial and antifungal activity, attributed to the brominated thiophene core and imidazo-triazole substituents .

Physicochemical Properties

| Property | This compound | Compound 74 | Compound 76b |

|---|---|---|---|

| LogP (Predicted) | ~3.5 (isoquinoline increases hydrophobicity) | ~4.0 (Cl, styryl) | ~2.8 (methoxy, carbamoyl) |

| Solubility | Low in water (aromatic substituents) | Moderate in DMSO | High in polar solvents |

| Melting Point | Not reported | Not reported | Not reported |

Notes:

- The isoquinoline group in the target compound likely reduces aqueous solubility compared to carbamoyl-containing analogs (76b) .

- Chlorine and styryl groups in 74 increase lipophilicity, enhancing blood-brain barrier penetration .

Biological Activity

Ethyl 5-(Isoquinolin-4-yl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound belongs to a class of compounds characterized by the presence of both isoquinoline and thiophene moieties. These structural features are associated with various biological activities, making this compound a candidate for further pharmacological exploration.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated notable activity against several bacterial strains, particularly Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL | |

| Pseudomonas aeruginosa | 25 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal cancer (HCT116). The compound exhibits cytotoxic effects, with IC50 values indicating significant antiproliferative activity.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | <25 | Induction of apoptosis |

| HepG2 | <20 | Cell cycle arrest at G1 phase |

| HCT116 | <30 | Inhibition of angiogenesis |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Research indicates that the compound may bind to various receptors and enzymes, modulating signaling pathways that are crucial for cell survival and proliferation.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Interaction : It potentially interacts with growth factor receptors, disrupting their signaling.

- Apoptosis Induction : Evidence suggests that it can trigger apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to controls, supporting its potential as an anticancer agent.

- Synergistic Effects : Combining this compound with other chemotherapeutic agents resulted in enhanced efficacy, suggesting possible applications in combination therapy for cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.